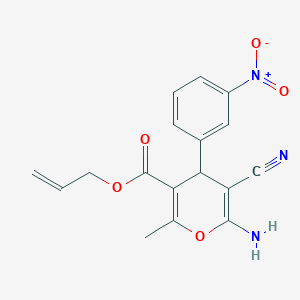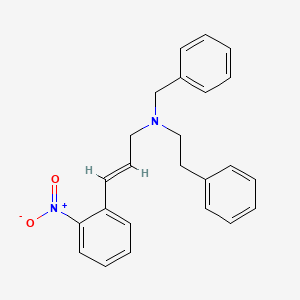![molecular formula C20H33N5O B6017107 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6017107.png)
6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, commonly known as "EPN," is a chemical compound that has been widely studied for its potential applications in scientific research. EPN is a nicotinamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mécanisme D'action
EPN works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory retention, making EPN a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
EPN has been found to have a range of biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve cognitive function and memory retention, and reduce oxidative stress. EPN has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using EPN in lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various physiological processes. However, EPN does have some limitations, including its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
There are a number of potential future directions for research on EPN, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cognitive disorders such as Alzheimer's disease, and the exploration of its anti-inflammatory properties for use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of EPN and its potential side effects at different doses.
Méthodes De Synthèse
EPN can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-(1-methyl-2-piperidinyl)ethyl chloride followed by the addition of nicotinamide. Other methods involve the use of different reagents and starting materials, but the general approach involves the coupling of a piperazine derivative with a nicotinamide derivative.
Applications De Recherche Scientifique
EPN has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of EPN is as a selective inhibitor of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, EPN can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory retention.
Propriétés
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-3-24-12-14-25(15-13-24)19-8-7-17(16-22-19)20(26)21-10-9-18-6-4-5-11-23(18)2/h7-8,16,18H,3-6,9-15H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROQKKHDFMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCC3CCCCN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B6017024.png)
![ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6017031.png)

![7-(2-cyclohexylethyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6017041.png)
![2-(cyclohexylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6017060.png)
![1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)

![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)
![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)
![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B6017119.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)
![1-[2-({[2-(3-chlorophenyl)ethyl]amino}methyl)-4-methoxyphenoxy]-3-(dimethylamino)-2-propanol](/img/structure/B6017129.png)
